(5-Methylquinolin-8-yl) 4-bromobenzoate
Description
(5-Methylquinolin-8-yl) 4-bromobenzoate is a synthetic ester derivative combining a 5-methylquinoline moiety with a 4-bromobenzoate group. Its synthesis typically involves reacting 5-hydroxymethyl-8-hydroxyquinoline with 4-bromobenzoic acid in tetrahydrofuran (THF) under acidic conditions (HCl), followed by refluxing and purification via silica gel column chromatography (eluent: CH₂Cl₂/hexane, 85/15 v/v) and recrystallization from methanol . The 5-methyl group on the quinoline ring enhances lipophilicity, while the bromine atom on the benzoate may influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C17H12BrNO2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(5-methylquinolin-8-yl) 4-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO2/c1-11-4-9-15(16-14(11)3-2-10-19-16)21-17(20)12-5-7-13(18)8-6-12/h2-10H,1H3 |
InChI Key |
BUIIFRCAJPOBLL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Methylquinolin-8-yl) 4-bromobenzoate typically involves the esterification of 5-methyl-8-quinolinol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(5-Methylquinolin-8-yl) 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Methylquinolin-8-yl) 4-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methylquinolin-8-yl) 4-bromobenzoate involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can intercalate with DNA, inhibit enzymes, and disrupt cellular processes . The specific molecular targets and pathways depend on the particular application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromophenyl 4-Bromobenzoate
- Core Structure : Phenyl ester with dual 4-bromo substituents.
- Key Differences: Replaces the quinolinyl group with a phenyl ring, altering steric and electronic profiles.
- Properties : Exhibits polymorphism-dependent mechanical behaviors. Three polymorphs display plastic (reversible deformation), elastic (spring-like recovery), or brittle (fracture under stress) characteristics due to distinct crystal packing .
- Implications: Highlights how substituent choice (phenyl vs. quinolinyl) impacts solid-state behavior. The absence of a heteroaromatic system in this compound reduces π-π stacking diversity compared to quinoline derivatives.
[Zn(4-Bromobenzoate)(Phen)₂(H₂O)]·1.5H₂O
- Core Structure: Zinc(II) complex with 4-bromobenzoate as a monodentate ligand.
- Key Differences : The bromobenzoate here coordinates to a metal center, unlike the ester-linked target compound.
- Properties : Forms a 3D supramolecular network via π-π stacking (inter-phenanthroline distances: ~3.4 Å) and hydrogen bonding .
- Implications : Demonstrates the bromobenzoate group’s versatility in coordination chemistry. The target compound’s ester linkage precludes metal coordination, suggesting divergent applications (e.g., antimicrobial vs. catalytic).
4-(5-Bromoquinoline-8-Formyl)Methyl Benzoate
- Core Structure: Quinoline derivative with a 5-bromo substituent and ester-linked benzoate.
- Key Differences : Substitutes the 5-methyl group in the target compound with bromine and introduces a formyl group.
- Synthesis: Requires palladium-catalyzed coupling (Pd(OAc)₂, Ag₂CO₃) in hexafluoroisopropanol/acetic acid , contrasting with the target compound’s simpler acid-catalyzed esterification .
Data Table: Comparative Analysis
Structural and Functional Insights
- Electronic Effects : The electron-withdrawing bromine in 4-bromobenzoate may polarize the ester linkage, influencing reactivity and intermolecular interactions (e.g., halogen bonding) .
- Biological Relevance: Quinoline derivatives are known for antimicrobial activity, but the 4-bromobenzoate group’s role in enhancing membrane permeability or target binding remains speculative without explicit data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
